2-(5-甲氧基-1H-吲哚-2-基)乙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

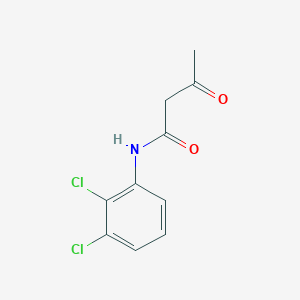

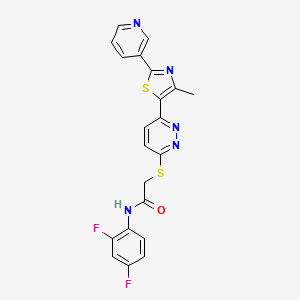

“Sodium;2-(5-methoxy-1H-indol-2-yl)acetate” is a compound that belongs to the class of organic compounds known as indole-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “Sodium;2-(5-methoxy-1H-indol-2-yl)acetate” can be represented by the InChI code: 1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 . The molecular weight of the compound is 227.2 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

The physical form of “Sodium;2-(5-methoxy-1H-indol-2-yl)acetate” is a powder . It has a molecular weight of 227.2 . The storage temperature is -10 .科学研究应用

生物活性生物碱的合成

吲哚衍生物在生物活性生物碱的合成中起着至关重要的作用,生物活性生物碱是含有碱性氮原子的化合物,具有显著的药理活性。 “2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”是构建复杂吲哚生物碱的关键前体,这些生物碱在许多天然产物和药物中普遍存在 。这些生物碱在治疗包括癌症和微生物感染在内的各种疾病方面显示出希望。

抗病毒剂

研究表明,吲哚衍生物表现出强大的抗病毒特性。 “2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”的结构框架可以被修饰以创造抑制病毒复制的化合物,包括流感病毒和柯萨奇B4病毒 。这些衍生物对于开发可用于治疗和预防病毒性疾病的新型抗病毒药物具有重要意义。

抗炎应用

吲哚核是具有抗炎作用的化合物的常见特征。 通过作用于炎症过程中的特定途径,可以合成“2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”的衍生物来开发新的抗炎药物,可能有助于治疗慢性炎症性疾病 .

抗癌研究

吲哚衍生物,包括那些源自“2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”的衍生物,正在被探索其抗癌活性。 它们通过干扰癌细胞的增殖和存活来发挥作用,使它们成为开发新型抗癌疗法的目标 .

抗氧化特性

“2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”衍生物已被研究其抗氧化活性。 这些化合物可以中和自由基并保护细胞免受氧化应激,氧化应激与各种疾病的病理发生有关,包括神经退行性疾病 .

抗菌剂的开发

“2-(5-甲氧基-1H-吲哚-2-基)乙酸钠”中发现的吲哚环系统对于许多化合物的抗菌活性至关重要。 可以合成这种化合物的衍生物来对抗多种微生物病原体,从而为感染性疾病治疗领域做出贡献 .

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the therapeutic potential of indole derivatives.

作用机制

Target of Action

Indole derivatives, which sodium 2-(5-methoxy-1h-indol-2-yl)acetate is a part of, are known to play a significant role in cell biology .

Biochemical Pathways

Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body , suggesting that they may affect multiple biochemical pathways.

生化分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indole derivatives have been found to bind to nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Cellular Effects

Indole derivatives, including Sodium;2-(5-methoxy-1H-indol-2-yl)acetate, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of -10 degrees Celsius , suggesting that it may be stable under cold conditions.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that indole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

属性

IUPAC Name |

sodium;2-(5-methoxy-1H-indol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYLSCAJCHORAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)

![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)

![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2584304.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol](/img/structure/B2584306.png)

![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)

![Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate](/img/structure/B2584310.png)

![1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole](/img/structure/B2584312.png)